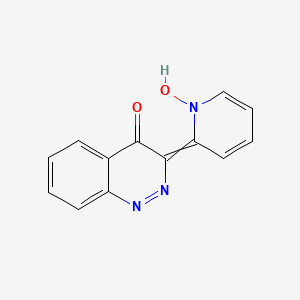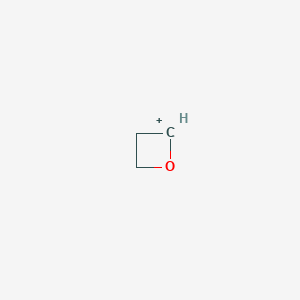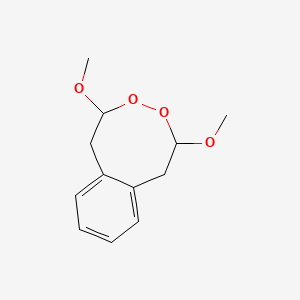
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- is a heterocyclic organic compound that features a benzodioxocin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives, which undergo enzymatic cyclization using pre-treated baker’s yeast cells . This method is eco-friendly and allows for the rapid one-pot assembly of the heterocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to ensure efficient and sustainable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxocin derivatives and related heterocyclic systems such as:
Pellicin: A compound identified for its ability to inhibit pellicle production in Gluconacetobacter xylinus.
Oxazepines: Seven-membered heterocycles with similar structural features.
Uniqueness
What sets 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties
Propriétés
Numéro CAS |
58443-27-9 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2,5-dimethoxy-1,2,5,6-tetrahydro-3,4-benzodioxocine |
InChI |
InChI=1S/C12H16O4/c1-13-11-7-9-5-3-4-6-10(9)8-12(14-2)16-15-11/h3-6,11-12H,7-8H2,1-2H3 |
Clé InChI |
FDAKMAMOLDGYEK-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2=CC=CC=C2CC(OO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


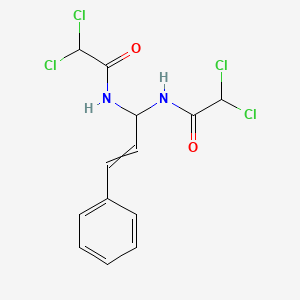

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
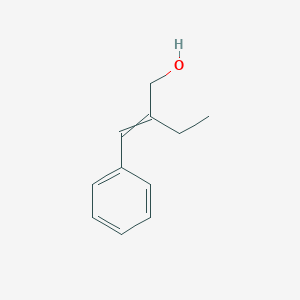

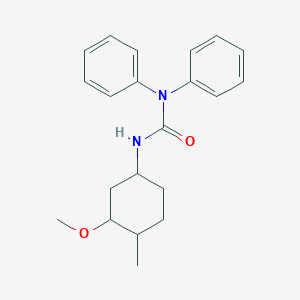

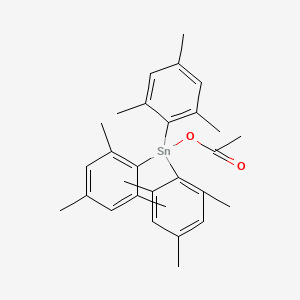


![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
